molecular formula C9H9F3O B12082305 1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene

Cat. No.: B12082305
M. Wt: 190.16 g/mol
InChI Key: DQYFQKWQGOPKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is an organic compound that belongs to the class of fluorinated aromatic compounds. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a compound of interest in various fields of scientific research and industrial applications.

Chemical Reactions Analysis

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

1-(Difluoromethyl)-4-ethoxy-2-fluorobenzene is a compound of interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

Property Details
Molecular Formula C10H10F3O
Molecular Weight 202.18 g/mol
IUPAC Name This compound
Canonical SMILES CCOC1=C(C=C(C=C1)F)C(F)F

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The difluoromethyl and ethoxy groups enhance its lipophilicity, facilitating membrane permeability and enabling it to reach intracellular targets effectively.

Molecular Targets

  • Enzymes: The compound has shown potential as an enzyme inhibitor, particularly in pathways related to neurodegenerative diseases.
  • Receptors: It may modulate receptor activity, influencing various signaling pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have reported that compounds with similar structures demonstrate significant anticancer properties. For instance, difluorobenzene derivatives have been noted for their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways.

Neuroprotective Effects

Recent investigations into compounds with difluorobenzene moieties have highlighted their potential as neuroprotective agents. They may inhibit nitric oxide synthase (nNOS), which is involved in neuroinflammation. Inhibitors targeting nNOS can help reduce neuronal damage in conditions such as Alzheimer's disease .

Antimicrobial Properties

The presence of fluorine atoms in the structure often enhances antimicrobial activity. Compounds similar to this compound have shown efficacy against various bacterial strains, making them candidates for further development as antimicrobial agents.

Case Studies

  • Neurodegenerative Disease Models
    In a study focused on human neuronal nitric oxide synthase (nNOS), a derivative containing a difluorobenzene ring showed promising inhibition (Ki = 23 nM), indicating potential for treating neurodegenerative diseases . This suggests that modifications in the structure can lead to improved selectivity and potency.
  • Anticancer Screening
    A series of analogs based on difluorobenzene were screened against multiple cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, highlighting the compound's potential as a lead structure for anticancer drug development .
  • Antimicrobial Efficacy
    Research has demonstrated that similar fluorinated compounds exhibit broad-spectrum antimicrobial activity. In vitro assays showed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics.

Properties

Molecular Formula

C9H9F3O

Molecular Weight

190.16 g/mol

IUPAC Name

1-(difluoromethyl)-4-ethoxy-2-fluorobenzene

InChI

InChI=1S/C9H9F3O/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,9H,2H2,1H3

InChI Key

DQYFQKWQGOPKGK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.